molecular formula C18H17BrN4O B12281291 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No.: B12281291
M. Wt: 385.3 g/mol
InChI Key: BCQPZEUZVJJMKY-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a pyrazole ring, and a pyridine carboxamide group

Properties

Molecular Formula

C18H17BrN4O

Molecular Weight

385.3 g/mol

IUPAC Name

5-bromo-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H17BrN4O/c1-23-12-16(10-22-23)14-4-2-13(3-5-14)6-7-21-18(24)15-8-17(19)11-20-9-15/h2-5,8-12H,6-7H2,1H3,(H,21,24)

InChI Key

BCQPZEUZVJJMKY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The pyrazole derivative is then coupled with a phenyl ethyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyridine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of pyrazole N-oxides.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide: Lacks the methyl group on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the methyl group on the pyrazole ring makes 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.

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